molecular formula C36H62N4 B14262467 N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine CAS No. 141367-06-8

N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine

Cat. No.: B14262467
CAS No.: 141367-06-8
M. Wt: 550.9 g/mol
InChI Key: SQDWLKAJCKVCDU-UHFFFAOYSA-N
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Description

N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine: is a synthetic organic compound known for its unique structure and properties. This compound features two phenylethylamine groups attached to a central octane-1,8-diamine backbone, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine typically involves a multi-step process:

    Formation of Intermediate Amines: The initial step involves the reaction of hexylamine with 2-phenylethylamine under controlled conditions to form intermediate amines.

    Coupling Reaction: These intermediate amines are then coupled with octane-1,8-diamine using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods: In an industrial setting, the production of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reactions under optimized conditions.

    Automated Purification Systems: Employing automated purification systems to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine groups using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate for neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets amine receptors and enzymes involved in neurotransmitter regulation.

    Pathways Involved: It modulates signaling pathways by binding to receptors and inhibiting enzyme activity, leading to altered cellular responses.

Comparison with Similar Compounds

Uniqueness: N1,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine stands out due to its dual phenylethylamine groups, which confer unique binding properties and potential therapeutic applications not observed in similar compounds.

Properties

CAS No.

141367-06-8

Molecular Formula

C36H62N4

Molecular Weight

550.9 g/mol

IUPAC Name

N,N'-bis[6-(2-phenylethylamino)hexyl]octane-1,8-diamine

InChI

InChI=1S/C36H62N4/c1(3-15-27-37-29-17-5-7-19-31-39-33-25-35-21-11-9-12-22-35)2-4-16-28-38-30-18-6-8-20-32-40-34-26-36-23-13-10-14-24-36/h9-14,21-24,37-40H,1-8,15-20,25-34H2

InChI Key

SQDWLKAJCKVCDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCCCCCCNCCCCCCCCNCCCCCCNCCC2=CC=CC=C2

Origin of Product

United States

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